Forsythenside A

描述

Forsythenside A is a type of phenylethanol glycoside found in Forsythia suspensa (Thunb.) Vahl . It has been the subject of numerous investigations due to its extensive pharmacological activities . These activities include cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .

Synthesis Analysis

A green process of β-cyclodextrin (β-CD)-assisted extraction of active ingredients from Forsythia suspensa leaves has been developed . The optimal process of extraction includes a ratio between Forsythia suspensa leaves and β-CD of 3.61:5, a solid–liquid ratio of 1:36.3, a temperature of 75.25 °C, and a pH of 3.94 .Molecular Structure Analysis

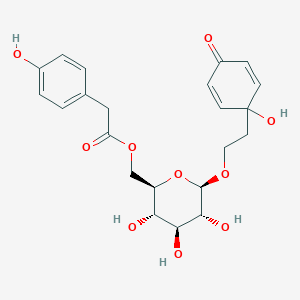

The molecular formula of this compound is C22H26O10 . It has an average mass of 450.436 Da and a monoisotopic mass of 450.152588 Da .Chemical Reactions Analysis

This compound is a major component of phenylethanol glycosides, which have the highest content in F. suspensa . It has been found to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C22H26O10), average mass (450.436 Da), and monoisotopic mass (450.152588 Da) .科学研究应用

抗氧化和抗菌活性:Forsythenside A表现出强大的抗氧化和抗菌活性,在这些领域可能作为天然来源的药剂 (Qu et al., 2008)。

抗病毒和抗炎效果:它显示出显著的抗病毒和抗炎效果,特别针对小鼠体内的流感病毒,通过影响肺部免疫细胞中的RLRs信号通路 (Zheng et al., 2019)。

抑制禽传染性支气管炎病毒:this compound已被发现可以抑制禽传染性支气管炎病毒对细胞的感染,暗示其在兽医应用中的潜力 (Li et al., 2010)。

神经保护特性:它表现出神经保护效果,包括对老化加速小鼠学习和记忆缺陷的保护,这对像阿尔茨海默病这样的神经退行性疾病是相关的 (Wang et al., 2013)。

肝脏保护:Forsythiaside A在肝损伤模型中显示出肝保护作用,暗示其在治疗肝病中的潜力 (Pan et al., 2015)。

雄激素性脱发治疗:它可能有效治疗雄激素性脱发,因为在小鼠模型中已显示可以控制毛发细胞的凋亡并延缓进入退行期 (Shin et al., 2015)。

哮喘治疗:Forsythiaside A可能作为哮喘治疗的潜在预防剂,通过抑制哮喘模型中的炎症反应 (Qian et al., 2017)。

作用机制

Forsythenside A has been found to regulate several signaling pathways, including toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) . It also affects the expression of related cytokines and kinases .

未来方向

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHLKGLDXFSCV-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。